7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one

c-Met kinase Cancer Tyrosine Kinase Inhibitor

Medicinal chemistry teams pursuing c-Met kinase inhibitors face a critical bottleneck: sourcing the exact 7-bromo-3-chloro-substituted tricyclic core required by published synthetic protocols. This compound is the validated 'dihalotricyclic core 2' intermediate from the multikilogram-scale Merck process route (Org. Process Res. Dev. 2010) for MK-2461 and MK-8033. • Enables sequential Suzuki/Buchwald-Hartwig cross-coupling at bromo and chloro positions for SAR library construction • Matches the established process chemistry route for preclinical and clinical candidate scale-up • ≥95% purity, available from stock with rapid global shipping to support uninterrupted research workflows

Molecular Formula C14H7BrClNO
Molecular Weight 320.57 g/mol
CAS No. 917878-65-0
Cat. No. B1285442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
CAS917878-65-0
Molecular FormulaC14H7BrClNO
Molecular Weight320.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br
InChIInChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7H
InChIKeyBREDBBFHVAQHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one: Key c-Met Inhibitor Intermediate


7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one (CAS 917878-65-0) is a heterocyclic compound belonging to the 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one class . It is characterized by a fused tricyclic ring system containing a pyridine ring and serves as a crucial synthetic building block. Its primary scientific utility lies in its role as a core intermediate for the synthesis of potent, selective c-Met kinase inhibitors, which are under investigation for the treatment of cellular proliferative diseases like cancer [1]. The presence of bromine and chlorine atoms provides essential chemical handles for further functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies [2].

Workflow Core intermediate for c-Met kinase inhibitor synthesis
Selection 7-Br / 3-Cl handles enable cross-coupling for SAR library assembly
Context Direct precursor to reported advanced c-Met inhibitor candidates Patent- and literature-validated scaffold

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one: Why Substitution Fails


Generic substitution with a similar benzo-cycloheptapyridine core is not viable because the specific 7-bromo-3-chloro substitution pattern on the 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one scaffold is non-negotiable for its intended application [1]. This compound is a direct precursor to well-defined drug candidates like MK-2461 and MK-8033, where the halogen atoms are strategically placed for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to install critical functional groups required for high kinase affinity [2]. Using an analog with a different halogen or substitution pattern would derail the established synthetic route, leading to an entirely different final compound with unpredictable and likely inferior biological activity. The procurement of this specific compound ensures fidelity to published, optimized synthetic protocols for creating a class of advanced kinase inhibitors [3].

Halogen substitution pattern is non-negotiable A different bromo/chloro placement or alternative halogen derails the published synthetic route, leading to an unpredictable final compound. Assay-response context may shift significantly.
Core scaffold alone does not guarantee interchangeability Benzo-cycloheptapyridine analogs without the exact 7-bromo-3-chloro substitution cannot reproduce the same cross-coupling sequences; biological activity of resulting compounds may differ.

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one: Potency Evidence


c-Met Kinase Inhibition by MK-2461

While direct activity data for the intermediate compound is not available, its value is demonstrated by the potent activity of MK-2461, a drug candidate synthesized from a related 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one core. MK-2461 is a novel ATP-competitive multi-targeted inhibitor of activated c-Met [1]. This serves as a benchmark for the potential activity of compounds derived from this chemical series.

Derivative potency
Class-level
MK-2461 IC50 = 2.5 nM
Supports class-level kinase inhibition context
In vitro c-Met assay; derived compound
c-Met kinase Cancer Tyrosine Kinase Inhibitor

In Vivo Tumor Growth Inhibition by MK-8033

MK-8033 (11r), a dual c-Met/Ron inhibitor, is a direct synthetic product of this chemical class and demonstrates the advanced biological activity achievable from this core scaffold. The compound provided full inhibition of tumor growth in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model, showcasing its potent anti-tumor activity in vivo [1].

Model response
Class-level
Full tumor growth inhibition (GTL-16 xenograft)
Reported model-response endpoint
MK-8033 derivative; in vivo mouse model
c-Met Ron Xenograft Model Cancer

Key Physicochemical Properties

This compound is a solid with a molecular weight of 320.57 g/mol and a molecular formula of C14H7BrClNO . Its estimated boiling point is 459.9±45.0 °C at 760 mmHg, and it has a low vapor pressure of 0.0±1.1 mmHg at 25°C, indicating it is a non-volatile solid suitable for standard laboratory handling [1].

Compound specs
Data to verify
MW 320.57 g/mol, b.p. ~459.9 °C
Supports experimental planning
Calculated properties; confirm experimentally
Physicochemical Properties Molecular Weight Boiling Point

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one: Application Scenarios


Synthesis of Potent c-Met Kinase Inhibitors

This compound is the ideal starting material for medicinal chemistry groups focused on synthesizing novel c-Met kinase inhibitors. Its 7-bromo and 3-chloro substituents are strategically positioned for sequential functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build compound libraries for SAR studies, as demonstrated in the development of advanced candidates like MK-2461 and MK-8033 [1][2].

Multikilogram Scale Synthesis Development

Given its role as a key intermediate (referred to as 'dihalotricyclic core 2') in the multikilogram synthesis of a c-Met kinase inhibitor, this compound is critical for process chemistry teams involved in scaling up the production of advanced drug candidates for preclinical and early clinical development [1].

Chemical Probe Development

Researchers in chemical biology can utilize this compound to create functionalized chemical probes (e.g., with a fluorophore, biotin, or photoaffinity label) for studying c-Met kinase function, localization, and target engagement in complex biological systems. The high potency and selectivity of compounds derived from this core make it a promising scaffold for probe development [2].

Application
Selection Property
Validation Focus
c-Met inhibitor synthesis
Dihalogenated tricyclic core with defined substitution
Cross-coupling reactivity and SAR library construction
Scale-up intermediate supply
Key dihalotricyclic core identity and purity
Process scalability and supply chain reliability
Chemical probe generation
Functionalizable handles for bioconjugation
Target engagement and selectivity assessment in kinase research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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